Chasmanine
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Overview
Description
Chasmanine is a naturally occurring alkaloid found in certain species of the Aconitum genus. It is known for its complex polycyclic structure and significant biological activities, including anti-inflammatory and insecticidal properties . The molecular formula of this compound is C25H41NO6, and it has a molecular weight of 451.604 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chasmanine involves a multi-step process that includes the formation of key intermediates. One notable method is the stereospecific total synthesis, which involves the addition of benzyl vinyl ether to an o-quinone intermediate masked by a spirolactone group . This method is more efficient and shorter than previous photochemical synthesis routes.
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for more scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Chasmanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Chasmanine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: this compound’s insecticidal properties make it a subject of interest in entomological studies.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: Although not widely used industrially, its unique properties could inspire the development of new bioactive compounds.
Mechanism of Action
Chasmanine exerts its effects through various molecular targets and pathways. Its anti-inflammatory activity is believed to be mediated by the inhibition of pro-inflammatory cytokines and enzymes. The insecticidal action involves disrupting the nervous system of insects, leading to paralysis and death .
Comparison with Similar Compounds
Chasmanine is part of a group of alkaloids found in the Aconitum genus, including hypaconitine and deoxyaconitine . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. Similar compounds include:
Hypaconitine: Known for its analgesic and anti-inflammatory properties.
Deoxyaconitine: Exhibits similar biological activities but differs in its chemical structure.
Properties
Molecular Formula |
C25H41NO6 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1 |
InChI Key |
DBODJJZRZFZBBD-RIVIBFSZSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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